Ethoxybutenyl glucoside
CAS No.: 76020-74-1
Cat. No.: VC1628084
Molecular Formula: C12H22O7
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76020-74-1 |
---|---|
Molecular Formula | C12H22O7 |
Molecular Weight | 278.3 g/mol |
IUPAC Name | (2S,3R,4S,5S,6R)-2-(1-ethoxybut-3-enoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C12H22O7/c1-3-5-8(17-4-2)19-12-11(16)10(15)9(14)7(6-13)18-12/h3,7-16H,1,4-6H2,2H3/t7-,8?,9-,10+,11-,12+/m1/s1 |
Standard InChI Key | ZZNRAHAZAPYIEX-RYGBEOOOSA-N |
Isomeric SMILES | CCOC(CC=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES | CCOC(CC=C)OC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES | CCOC(CC=C)OC1C(C(C(C(O1)CO)O)O)O |
Introduction
Chemical Structure and Classification
Ethoxybutenyl glucoside (C₁₂H₂₂O₇, molecular weight: 278.3) belongs to the broader family of glucosides - glycosides chemically derived from glucose . As a glucoside, it contains a glucose moiety linked to a non-sugar component (aglycone) via a glycosidic bond. In this case, the aglycone is an ethoxybutenyl group, creating a compound that combines the properties of both glucose and this specific functional group.
Glucosides are typically formed when glucose undergoes a condensation reaction with another compound containing a hydroxyl group, resulting in the formation of a glycosidic bond and the release of water. This bond is susceptible to hydrolysis, which can occur through chemical means, fermentation, or enzymatic action . The ethoxybutenyl portion provides distinctive properties that differentiate this compound from other glucosides.
Structural Comparison with Other Glucosides
To better understand ethoxybutenyl glucoside, it is instructive to compare it with other well-characterized glucosides:
Unlike phenolic glucosides like orcinol-β-D-glucoside that contain aromatic rings in their aglycone portion, ethoxybutenyl glucoside features an unsaturated (butenyl) component connected to an ethoxy group. This structural difference likely influences its physical properties, solubility, and potential applications.
Physical and Chemical Properties
Stability and Reactivity
Drawing parallels from research on similar glucosides, ethoxybutenyl glucoside would likely demonstrate:
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Hydrolytic stability dependent on pH, with increased hydrolysis rates under acidic conditions
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Susceptibility to enzymatic cleavage by glucosidases
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Potential oxidative reactions at the unsaturated butenyl portion
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Relative stability in neutral aqueous solutions
Synthesis and Analytical Methods
Analytical Techniques
Detection and characterization of ethoxybutenyl glucoside would typically employ techniques similar to those used for other glucosides:
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High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight verification and fragmentation pattern analysis
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Infrared Spectroscopy (IR) for functional group identification
Research on orcinol-β-D-glucoside demonstrates the effectiveness of HPLC for quantification of glucoside compounds . Similar methodologies could be adapted for ethoxybutenyl glucoside, with retention times likely differing based on its unique structure.
Biochemical Aspects and Metabolism
Absorption and Distribution
Based on knowledge of glucoside metabolism, ethoxybutenyl glucoside would likely undergo the following processes in biological systems:
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Limited absorption in intact form due to the hydrophilic nature of glucosides
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Potential hydrolysis by intestinal glucosidases releasing glucose and the ethoxybutenyl moiety
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Metabolism primarily occurring in the liver and kidneys, similar to other glycol-related compounds
Metabolic Pathways
The metabolism would likely involve:
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Hydrolysis of the glycosidic bond by β-glucosidases
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Oxidation of the butenyl portion through typical alkene metabolic pathways
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Potential O-dealkylation of the ethoxy group
The released glucose would enter normal carbohydrate metabolic pathways, while the ethoxybutenyl component would likely undergo further transformations before excretion.
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